molecular formula C21H28N4O5 B11465118 1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]methanamine

1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B11465118
M. Wt: 416.5 g/mol
InChI Key: CBDGBVAQYVFIMX-UHFFFAOYSA-N
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Description

The compound ({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE is a complex organic molecule featuring multiple functional groups, including benzodioxole, oxazole, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE involves multiple steps, including the formation of the benzodioxole and oxazole rings, followed by the introduction of the pyrazole moiety. The key steps typically involve:

    Formation of Benzodioxole Ring: This can be achieved through the reaction of catechol derivatives with formaldehyde under acidic conditions.

    Oxazole Ring Formation: This step often involves the cyclization of amino alcohols with carboxylic acids or their derivatives.

    Introduction of Pyrazole Moiety: This can be done via the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anticancer properties. It has shown activity against various cancer cell lines, including prostate and pancreatic cancers.

    Biological Research: The compound’s ability to interact with biological targets makes it useful in studying cellular processes and pathways.

    Industrial Applications: Its unique structure allows for potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE involves its interaction with specific molecular targets. The compound has been shown to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE: is unique due to its combination of benzodioxole, oxazole, and pyrazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C21H28N4O5

Molecular Weight

416.5 g/mol

IUPAC Name

1-[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C21H28N4O5/c1-5-25-11-15(13(2)23-25)9-22-10-16-8-17(30-24-16)6-14-7-18(26-3)20-21(19(14)27-4)29-12-28-20/h7,11,17,22H,5-6,8-10,12H2,1-4H3

InChI Key

CBDGBVAQYVFIMX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=NOC(C2)CC3=CC(=C4C(=C3OC)OCO4)OC

Origin of Product

United States

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